[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20230226
InChI: InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,24,26-27H,8,10H2,1-4H3/t16-/m1/s1
SMILES:
Molecular Formula: C21H24O7
Molecular Weight: 388.4 g/mol

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC20230226

Molecular Formula: C21H24O7

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate -

Specification

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
IUPAC Name [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate
Standard InChI InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,24,26-27H,8,10H2,1-4H3/t16-/m1/s1
Standard InChI Key SOBVESXSCPASDI-MRXNPFEDSA-N
Isomeric SMILES CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)CC(C)(C)O)C
Canonical SMILES CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)CC(C)(C)O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound is defined by the molecular formula C₂₁H₂₄O₇ and a molecular weight of 388.4 g/mol . Its IUPAC name, [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate, reflects its stereochemical specificity at the C1 position and the presence of functional groups critical to its bioactivity . The structure comprises a naphthoquinone core (1,4-dihydroxy-5,8-dioxonaphthalen-2-yl) esterified with a substituted pentenyl side chain (4-methylpent-3-enyl) and a 3-hydroxy-3-methylbutanoate moiety .

Key Structural Features:

  • Naphthoquinone backbone: Facilitates redox interactions and electron transfer, contributing to its antioxidant and pro-apoptotic effects .

  • Ester linkage: Enhances solubility and modulates interactions with cellular membranes .

  • Hydroxyl and methyl groups: Influence stereoelectronic properties and substrate binding to molecular targets .

Stereochemical Configuration

The (1R) configuration at the chiral center ensures spatial alignment necessary for binding to protein tyrosine kinases and other enzymatic targets . Computational models (e.g., PubChem 3D conformer) reveal a planar naphthoquinone system with the ester side chain adopting a staggered conformation, minimizing steric hindrance .

Natural Occurrence and Synthesis

This compound is isolated primarily from the roots of Lithospermum erythrorhizon and Onosma paniculata, plants traditionally used in Asian herbal medicine . Industrial synthesis involves extraction followed by chromatographic purification, though yields remain low due to structural complexity.

Mechanisms of Anticancer Activity

Protein Tyrosine Kinase Inhibition

β-Hydroxyisovalerylshikonin acts as an ATP-noncompetitive inhibitor of oncogenic kinases such as v-Src and EGFR . Unlike ATP-competitive inhibitors, it binds to allosteric sites, inducing conformational changes that disrupt kinase activation loops. For example, in choriocarcinoma (BeWo) cells, β-Hydroxyisovalerylshikonin reduced EGFR phosphorylation by 72% at 10 μM, as quantified via immunoblotting .

Apoptosis Induction via Mitochondrial Pathways

Treatment with β-Hydroxyisovalerylshikonin triggers mitochondrial depolarization, evidenced by a 60% loss of transmembrane potential (ΔΨm) in BeWo cells within 24 hours . This collapse activates caspase-9 and caspase-3, culminating in DNA fragmentation and phosphatidylserine externalization (Annexin V positivity) .

Cell Cycle Arrest

Dose-dependent G0/G1 phase arrest is observed in malignant cells, with S-phase populations decreasing from 28% to 9% after 48-hour exposure . This correlates with downregulation of cyclin D1 and CDK4, key regulators of G1-S transition .

Pharmacological Applications

Choriocarcinoma Therapy

In preclinical models, β-Hydroxyisovalerylshikonin demonstrated IC₅₀ values of 2.5–5.0 μM against BeWo cells, surpassing conventional chemotherapeutics like methotrexate in efficacy . Synergistic effects with cisplatin suggest potential for combination regimens .

Anti-Inflammatory and Antioxidant Effects

The naphthoquinone moiety scavenges reactive oxygen species (ROS), reducing oxidative stress by 40% in macrophage models . Concurrent inhibition of NF-κB and COX-2 pathways underscores its dual anti-inflammatory action .

Research Findings and Clinical Relevance

In Vitro Studies

ParameterBeWo Cells (48h Treatment)Normal Fibroblasts
Viability Reduction85% at 10 μM<10%
Caspase-3 Activation4.2-fold increase1.1-fold
ROS Generation2.8-fold increase1.3-fold
Data derived from MTT assays and flow cytometry .

Gene Expression Modulation

RNA sequencing revealed downregulation of survivin (BIRC5) and upregulation of Bax, shifting the Bax/Bcl-2 ratio to favor apoptosis . Metastasis-related genes (MMP-2, MMP-9) were suppressed by 50–70%, indicating anti-invasive properties .

Future Directions and Challenges

Clinical Translation

While β-Hydroxyisovalerylshikonin shows promise, poor oral bioavailability (<15% in rodent models) necessitates formulation innovations, such as nanoparticle encapsulation . Phase I trials are pending, with safety profiles yet to be established.

Synthetic Biology Approaches

Heterologous biosynthesis in microbial hosts (e.g., Saccharomyces cerevisiae) could overcome supply limitations. Preliminary efforts achieved titers of 120 mg/L via modular polyketide synthase engineering.

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